Cas no 101306-11-0 (2,3':4',2''-Terthiophene)

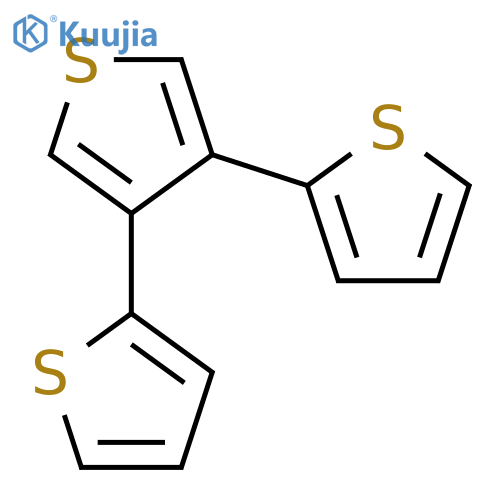

2,3':4',2''-Terthiophene structure

商品名:2,3':4',2''-Terthiophene

2,3':4',2''-Terthiophene 化学的及び物理的性質

名前と識別子

-

- 2,3':4',2''-Terthiophene

- 3,4-dithiophen-2-ylthiophene

- CS-0325495

- NCI60_035959

- AS-58256

- CHEMBL1968714

- AKOS024368117

- NSC700225

- CHEBI:50089

- W18810

- 4'-(thiophen-2-yl)-2,3'-bithiophene

- DTXSID00327901

- 2,3:4,2-TErthiophene

- 101306-11-0

- Q27121898

- NSC-700225

- 3,4-bis(2-thienyl)thiophene

- MFCD01106341

- SCHEMBL22734783

- DTXCID00279012

-

- MDL: MFCD01106341

- インチ: InChI=1S/C12H8S3/c1-3-11(14-5-1)9-7-13-8-10(9)12-4-2-6-15-12/h1-8H

- InChIKey: XMTNPHVYRJHQFV-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1)C2=CSC=C2C3=CC=CS3

計算された属性

- せいみつぶんしりょう: 247.97894

- どういたいしつりょう: 247.979

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 84.7Ų

じっけんとくせい

- PSA: 0

- LogP: 5.20510

2,3':4',2''-Terthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D754670-1g |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 1g |

$125 | 2024-07-28 | |

| Aaron | AR0004WD-250mg |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 250mg |

$29.00 | 2025-01-20 | |

| 1PlusChem | 1P0004O1-5g |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 5g |

$224.00 | 2025-02-18 | |

| eNovation Chemicals LLC | D754670-5g |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 5g |

$270 | 2025-02-26 | |

| abcr | AB599857-1g |

2,3':4',2''-Terthiophene; . |

101306-11-0 | 1g |

€178.70 | 2024-07-19 | ||

| 1PlusChem | 1P0004O1-250mg |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 250mg |

$25.00 | 2025-02-18 | |

| A2B Chem LLC | AA05249-250mg |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 250mg |

$24.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D754670-5g |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 5g |

$270 | 2025-03-01 | |

| abcr | AB599857-250mg |

2,3':4',2''-Terthiophene; . |

101306-11-0 | 250mg |

€107.20 | 2024-07-19 | ||

| eNovation Chemicals LLC | D754670-1g |

2,3':4',2''-Terthiophene |

101306-11-0 | 95% | 1g |

$125 | 2025-03-01 |

2,3':4',2''-Terthiophene 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

101306-11-0 (2,3':4',2''-Terthiophene) 関連製品

- 1884-68-0(Tetraphenylthiophene)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101306-11-0)2,3':4',2''-Terthiophene

清らかである:99%

はかる:5g

価格 ($):251